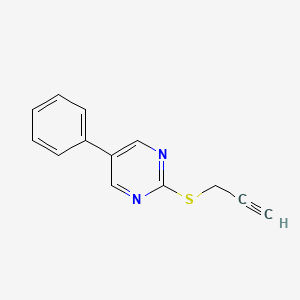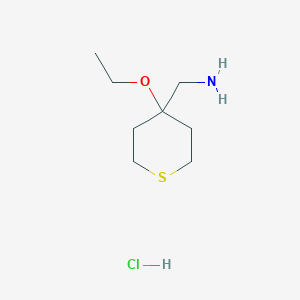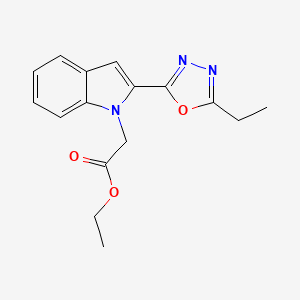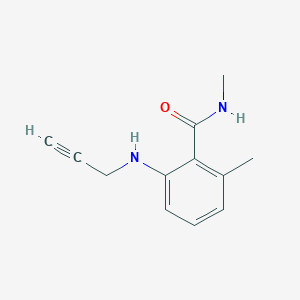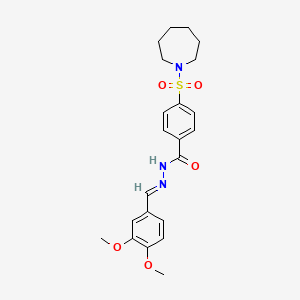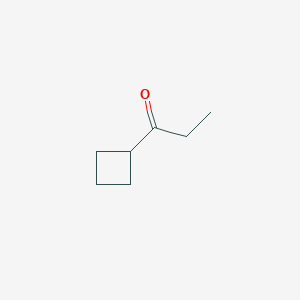
1-Cyclobutylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylpropan-1-one (1-CBPO) is a cyclic organic compound that has been studied for a variety of scientific applications. It is a four-carbon molecule with a cyclobutyl ring, and is used in the synthesis of other compounds, as well as in the study of biochemistry and physiology.
Applications De Recherche Scientifique
1. Synthesis and Reactivity in Organic Chemistry
Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, is useful for the synthesis of spirocyclic cyclopentanones. Cyclobutyl compounds like this are necessary for constructing potent glucokinase activators, a potential treatment for type 2 diabetes (Fyfe & Rasamison, 2005).
Synthesis of cyclobut-1-enes with electron-withdrawing groups reacts with cyclopentadiene to yield [4+2] adducts. These compounds exhibit significant stereochemical properties and are used to study reactions in organic chemistry (Belluš, Mez, & Rihs, 1974).
2. Catalysis and Chemical Reactions
Nitrogen-doped carbon nanotubes, studied for their role in the selective allylic oxidation of cyclohexene, demonstrate how cyclobutane derivatives can be applied in catalysis and chemical reactions (Cao, Yu, Peng, & Wang, 2014).
Catalytic reductions of dihaloalkanes, such as 1,3-dibromopropane, lead to the formation of cyclopropane and other products, showing the utility of cyclobutane derivatives in catalytic processes (Dahm & Peters, 1996).
3. Applications in Medicinal Chemistry
Synthesis of enantiomeric cyclobutyl guanine nucleoside analogues demonstrates the role of cyclobutane rings in antiviral research. These compounds are active against a range of herpesviruses, indicating their potential in medicinal chemistry (Bisacchi et al., 1991).
Squaric acid-based peptidic inhibitors of matrix metalloprotease-1, utilizing cyclobut-3-enedione, highlight the use of cyclobutane derivatives in developing enzyme inhibitors for therapeutic applications (Onaran, Comeau, & Seto, 2005).
4. Studies in Photochemistry
- The formation of cyclobutyl pyrimidine dimers upon irradiation of DNA with ultraviolet light indicates the significance of cyclobutane rings in understanding DNA damage and repair mechanisms in photochemistry (Freeman, Gange, Sutherland, & Sutherland, 1987).
Propriétés
IUPAC Name |
1-cyclobutylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)6-4-3-5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSUYAMSMLGMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpropan-1-one | |
CAS RN |
6704-17-2 |
Source


|
| Record name | 1-cyclobutylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)


![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)
![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)
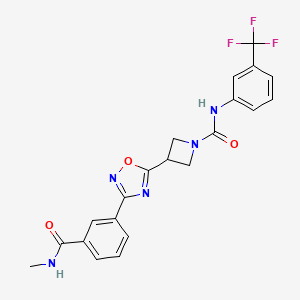
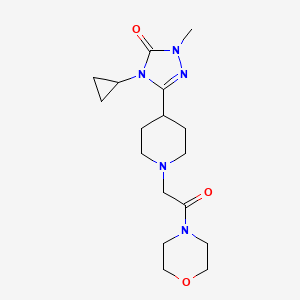
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)

